molecular formula C13H17N3O3 B3726754 N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B3726754
M. Wt: 263.29 g/mol
InChI Key: KWOMBTSKDDTHSI-NTEUORMPSA-N
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Description

N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazone linkage, a hydroxybenzylidene group, and a diethyl-substituted oxoacetamide moiety. These structural features contribute to its reactivity and functionality in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of N,N-diethyl-2-oxoacetamide with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted amides and hydrazones.

Scientific Research Applications

N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer and infectious diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to act as a prodrug, releasing active hydrazine derivatives upon metabolic activation.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-cyanoacetamide: Similar in structure but lacks the hydroxybenzylidene group.

    N,N-diethylsalicylamide: Contains a salicylamide moiety instead of the hydrazone linkage.

    N,N-diethyl-2-propenamide: Features a propenamide group instead of the oxoacetamide moiety.

Uniqueness

N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to its combination of a hydrazone linkage and a hydroxybenzylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N',N'-diethyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-16(4-2)13(19)12(18)15-14-9-10-7-5-6-8-11(10)17/h5-9,17H,3-4H2,1-2H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMBTSKDDTHSI-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 6
N,N-diethyl-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

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